molecular formula C10H19NO2 B3055308 4-Piperidinebutyric acid, methyl ester CAS No. 63867-69-6

4-Piperidinebutyric acid, methyl ester

Cat. No. B3055308
CAS RN: 63867-69-6
M. Wt: 185.26 g/mol
InChI Key: KJSCSZQWNCEXBT-UHFFFAOYSA-N
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Description

4-Piperidinebutyric acid, methyl ester is an organic compound that has gained attention due to its potential applications in various fields of research and industry. It is also known as 4- (Piperidin-4-yl)butanoic acid hydrochloride . The molecular formula of this compound is C10H19NO2 .


Chemical Reactions Analysis

Esters, including this compound, undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .

Scientific Research Applications

Acetylcholinesterase Substrate Studies

4-Piperidinebutyric acid, methyl ester, particularly as N-[11C]methylpiperidine esters, has been studied for its in vivo reactivity as a substrate for acetylcholinesterase in the brain. These esters are effective in vivo substrates for mammalian cholinesterases. Modifications in the structure of these esters can either increase or decrease their reactivity toward acetylcholinesterase, providing valuable insights into enzyme-substrate interactions (Kilbourn et al., 1998).

Structural and Reactivity Studies

The ester of this compound, has been a focus in studies involving the preparation of derivatives and understanding their reactivity. For example, its use in the synthesis of natural products and compounds with pharmacological interest, like emetine-like antiepileptic agents and herbicides, has been explored (Ibenmoussa et al., 1998).

Novel Compound Synthesis

There's been significant interest in synthesizing novel compounds using this compound. For instance, its derivatives have been used to create unconventional piperidine compounds, which are valuable in the development of new pharmaceuticals (Crotti et al., 2011).

Application in Controlled-Release Systems

This compound has been applied in the development of controlled-release systems. For example, in a study, a quaternary ammonium salt was covalently bound onto a polyethylene backbone via a hydrolyzable ester linkage derived from this compound, which provided a slow release of the disinfecting agent (McCubbin et al., 2006).

Synthesis of Piperidine Derivatives

The methyl ester of 4-piperidinebutyric acid is instrumental in synthesizing polysubstituted piperidine derivatives. These derivatives are crucial in various fields, including pharmaceutical research and material science (Lorthiois et al., 1998).

Radiopharmaceutical Development

This compound has also been explored in the development of radiopharmaceuticals for imaging purposes, particularly in measuring enzymatic activity in the human brain. Such applications are crucial in diagnosing and understanding neurological conditions (Snyder et al., 2001).

Safety and Hazards

The safety data sheet for 4-Piperidinebutyric acid, methyl ester indicates that it has several hazard classifications, including acute toxicity (oral and inhalation), skin irritation, eye irritation, carcinogenicity, reproductive toxicity, and specific target organ toxicity .

properties

IUPAC Name

methyl 4-piperidin-1-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)6-5-9-11-7-3-2-4-8-11/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSCSZQWNCEXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213319
Record name 4-Piperidinebutyric acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63867-69-6
Record name 4-Piperidinebutyric acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinebutyric acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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